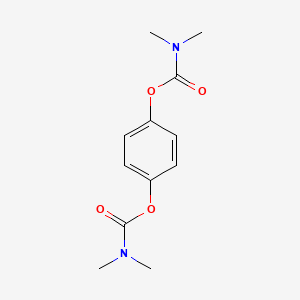

1,4-phenylene bis(dimethylcarbamate)

Description

1,4-Phenylene bis(dimethylcarbamate) is a carbamate derivative featuring a central 1,4-phenylene spacer flanked by dimethylcarbamate groups. Its synthesis typically involves transesterification reactions, as demonstrated in the preparation of structurally related 1,4-phenylenebis(methylene) dicarbamate, where ethyl carbamate reacts with 1,4-phenylenedimethanol in the presence of zinc chloride . The compound exhibits a planar aromatic core with carbamate groups oriented at a dihedral angle (~29°) relative to the benzene ring, enabling intermolecular hydrogen bonding (N–H⋯O) that stabilizes its crystalline lattice . These interactions contribute to its thermal stability, though its melting point (484–486 K) is lower than non-carbamate analogs due to reduced intermolecular forces .

Properties

IUPAC Name |

[4-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXRHTUWSOLFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213402 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-51-5 | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, p-phenylene ester (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,4-Phenylene bis(dimethylcarbamate) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Phenylene bis(dimethylcarbamate) is characterized by its structure, which includes two dimethylcarbamate groups attached to a 1,4-phenylene backbone. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 1,4-phenylene bis(dimethylcarbamate) is primarily attributed to its ability to inhibit specific enzymes. Notably, it exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's.

Inhibition Potency

Research has shown that the compound's inhibitory potency varies based on structural modifications. For instance, derivatives of this compound demonstrated significant AChE/BuChE inhibitory activity with IC50 values ranging from 0.53 μM to 22.3 μM, indicating a promising therapeutic potential for cognitive disorders .

Case Studies and Experimental Data

- In Vitro Studies : A study evaluated the AChE and BuChE inhibitory activity of various derivatives, including 1,4-phenylene bis(dimethylcarbamate). The results indicated that certain modifications could enhance inhibitory potency significantly. For example, compounds with a dimethylcarbamoyl fragment showed improved AChE inhibition compared to their analogs .

- Mechanistic Insights : The mechanism by which 1,4-phenylene bis(dimethylcarbamate) exerts its effects appears to involve interactions with the active sites of AChE and BuChE. Molecular docking studies revealed that key residues in these enzymes engage in π–π interactions with the compound, contributing to its inhibitory capabilities .

- Comparative Studies : Comparative analysis with other known inhibitors highlighted the efficacy of 1,4-phenylene bis(dimethylcarbamate) as a potential lead compound for developing new treatments for Alzheimer's disease. Its structural features allow for selective targeting of cholinesterases without significant off-target effects .

Data Table: Inhibitory Potency of Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 1,4-Phenylene bis(dimethylcarbamate) | 7.8 | 0.53 |

| Derivative 1 (N-ethyl-N-methyl) | 6.3 | 2.6 |

| Derivative 2 (Diisopropyl) | 7.1 | 10.8 |

| Derivative 3 (Pyrrolidinecarbonyl) | 22.3 | 8.7 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Properties of 1,4-Phenylene Bis(dimethylcarbamate) and Analogous Compounds

Key Observations :

- Thermal Stability : 1,4-Phenylene bis(dimethylcarbamate) exhibits moderate thermal stability due to hydrogen bonding, but its transition temperatures are lower than rigid analogs like bis(4'-alkoxybenzal)-1,4-phenylenediamines, which benefit from stronger π-π interactions .

- Solubility: The carbamate derivative dissolves in polar solvents like DMF, whereas bis(pyrimidin-2-amine) derivatives show enhanced solubility in DMSO and ethanol due to heterocyclic polarity .

Molecular Interactions and Material Science

- Self-Assembly : 1,4-Phenylene bis(dimethylcarbamate) forms 2D sheet structures via N–H⋯O hydrogen bonds, whereas bis(alkoxybenzoates) rely on weaker van der Waals forces, limiting their use in supramolecular engineering .

- Liquid Crystalline Behavior : Bis(4'-alkoxybenzal)-1,4-phenylenediamines exhibit higher nematic-phase stability (ΔT: ~50 K) compared to carbamate analogs (ΔT: ~30 K), emphasizing the role of rigid imine linkages in mesophase formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.